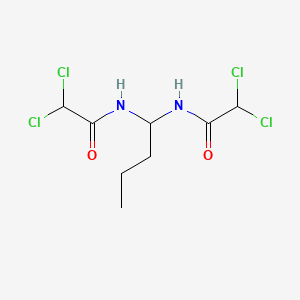
N,N'-(Butane-1,1-diyl)bis(2,2-dichloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes two dichloroacetamide groups connected by a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of butane-1,1-diamine with 2,2-dichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the amine groups on the carbonyl carbon of the dichloroacetyl chloride, leading to the formation of the desired bis-amide compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dichloroacetamide groups into amine groups.
Substitution: The chlorine atoms in the dichloroacetamide groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) oxides, while reduction can produce N,N’-(Butane-1,1-diyl)bis(2,2-diaminoacetamide).
Scientific Research Applications
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(2,2-dichloroacetamide): Similar structure but with an ethane chain instead of butane.
N,N’-(Propane-1,3-diyl)bis(2,2-dichloroacetamide): Similar structure but with a propane chain.
N,N’-(Butane-1,4-diyl)bis(2,2-dichloroacetamide): Similar structure but with a different position of the butane chain.
Uniqueness
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to its specific butane-1,1-diyl linkage, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to its analogs.
Properties
CAS No. |
58084-97-2 |
|---|---|
Molecular Formula |
C8H12Cl4N2O2 |
Molecular Weight |
310.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H12Cl4N2O2/c1-2-3-4(13-7(15)5(9)10)14-8(16)6(11)12/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
HCOBQPGJRZOOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















